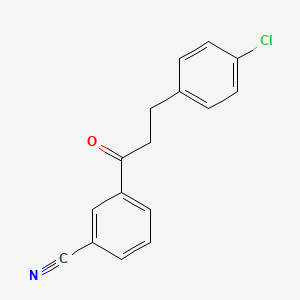

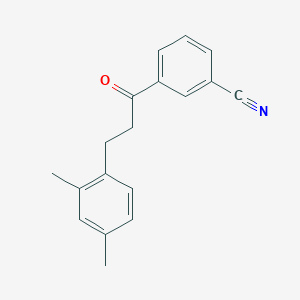

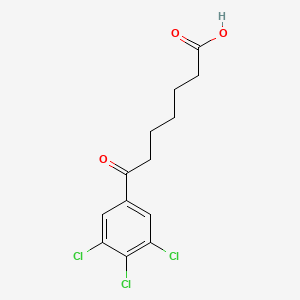

7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

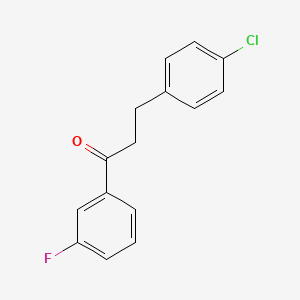

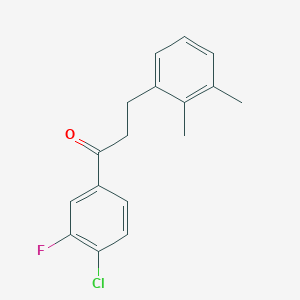

7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid (TCHP) is an organic acid that has been studied for its potential applications in scientific research. It is a derivative of heptanoic acid, and is composed of a seven-carbon chain with a trichlorophenyl group attached to the end. The acid has been studied for its potential use in a variety of laboratory experiments, and has been found to have a number of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

7-Oxo-7(phenylamino)heptanoic acid, a compound structurally related to 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, has been studied for its crystal structure. The hydrogen-bond networks found in its structure are similar to those in 6-oxo-6-(phenylamino)hexanoic acid, providing insights into the molecular interactions and stability of these compounds (Feeder & Jones, 1994).

Mass Spectrometry Characterization

Mass spectrometric characterization of small oxocarboxylic acids, such as 6-oxoheptanoic acid, closely related to the compound , helps understand their fragmentation behavior and molecular structure. This is crucial for identifying and quantifying these compounds in various applications, including environmental and biochemical analysis (Kanawati et al., 2007).

Synthesis and Application in Organic Chemistry

The synthesis of methyl 7-oxoheptanoate, a molecule structurally similar to this compound, has been a subject of research due to its use in preparing key intermediates for prostanoids and other significant organic compounds. Understanding the synthesis process offers insights into developing new methods for producing structurally related compounds (Ballini & Petrini, 1984).

Exploration of Biological Activity

Compounds with structural similarities to this compound have been investigated for their potential biological activities, such as antimicrobial and antifungal properties. This research provides a basis for the development of new pharmaceuticals and therapeutic agents (Sayed et al., 2003).

Wirkmechanismus

Target of Action

The primary target of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, also known as Lotilaner, is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) that is selective for mites . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

Lotilaner acts as a non-competitive antagonist of the GABA-gated chloride channel (GABACl), selectively targeting mites . By inhibiting these channels, it causes a paralytic action in the target organism, leading to their death .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of the gaba-gated chloride channels, leading to paralysis and death of the mites . This disruption can affect various downstream effects, including the normal functioning of the nervous system in the mites.

Pharmacokinetics

It is known that the compound is used in ophthalmic solutions, suggesting that it is likely absorbed through the ocular tissues . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

The primary result of Lotilaner’s action is the death of mites, which are the cause of conditions such as Demodex blepharitis . By causing paralysis in the mites, the compound effectively eliminates them, thereby treating the conditions they cause.

Eigenschaften

IUPAC Name |

7-oxo-7-(3,4,5-trichlorophenyl)heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl3O3/c14-9-6-8(7-10(15)13(9)16)11(17)4-2-1-3-5-12(18)19/h6-7H,1-5H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZZNNIUADDXKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.